
((6R)-6-Methylpiperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((6R)-6-Methylpiperidin-3-yl)methanol is a chiral compound with a piperidine ring substituted with a methyl group at the 6th position and a hydroxymethyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((6R)-6-Methylpiperidin-3-yl)methanol can be achieved through several methods. One notable method involves biocatalytic transamination followed by crystallization-induced dynamic resolution. This process starts with the reaction of methyl vinyl ketone and diethyl malonate, followed by a solvent-free Michael reaction and a practical biocatalytic transamination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale biocatalytic processes due to their efficiency and selectivity. The crystallization-induced dynamic resolution is particularly advantageous for obtaining high enantiomeric purity, which is crucial for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
((6R)-6-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like benzoyl chloride can be used for derivatization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((6R)-6-Methylpiperidin-3-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of biocatalysis. Its structure allows for the exploration of stereoselective processes .
Medicine
This compound is of interest in medicinal chemistry for the development of new drugs. It serves as a building block for the synthesis of potential therapeutic agents, including orexin receptor antagonists .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its efficient synthesis and high enantiomeric purity make it suitable for large-scale applications .
Mécanisme D'action
The mechanism by which ((6R)-6-Methylpiperidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. For instance, in the context of orexin receptor antagonists, the compound binds to the orexin receptors, inhibiting their activity and thereby modulating physiological processes such as sleep and wakefulness .
Comparaison Avec Des Composés Similaires
Similar Compounds
((2R,6R)-6-Methylmorpholin-2-yl)methanol: This compound has a similar structure but with a morpholine ring instead of a piperidine ring.
((3R,6R)-6-Methylpiperidin-3-yl)methanol hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
((6R)-6-Methylpiperidin-3-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in different fields highlight its versatility and importance in scientific research and industry.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
[(6R)-6-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7?/m1/s1 |
Clé InChI |
FMYGWFUUVQICDN-ULUSZKPHSA-N |
SMILES isomérique |
C[C@@H]1CCC(CN1)CO |
SMILES canonique |
CC1CCC(CN1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


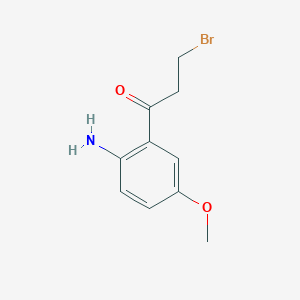
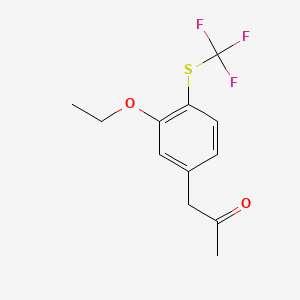

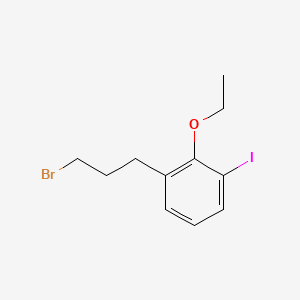
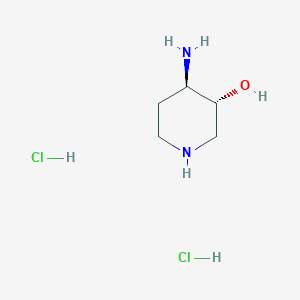

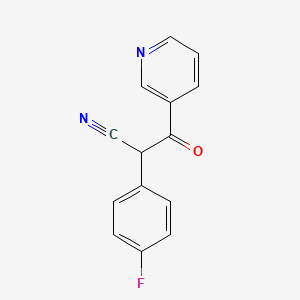

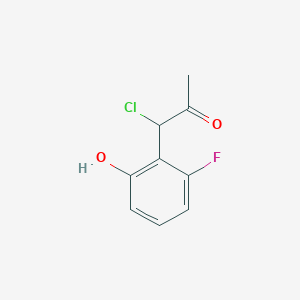


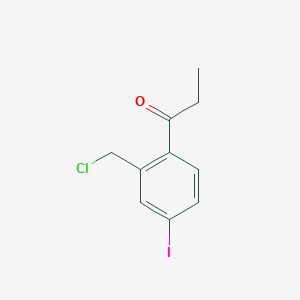
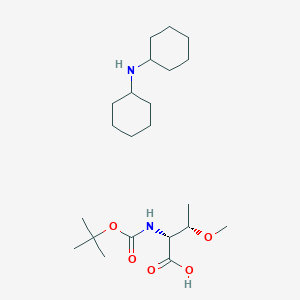
![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
